4-(Tert-butoxycarbonylamino)-2,6-dichloronicotinic acid
Overview
Description
4-(Tert-butoxycarbonylamino)-2,6-dichloronicotinic acid is a useful research compound. Its molecular formula is C11H12Cl2N2O4 and its molecular weight is 307.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Regiocontrol in Synthesis : The synthesis of methyl 2,6-difluoro-4-(pivaloylamino)benzoate and 4-(tert-butoxycarbonylamino) analogues involves reacting 3,5-difluoroaniline derivatives with butyllithium and methyl chloroformate. The regiocontrol of metallation is directed by fluorine rather than by the amide substituent (Thornton & Jarman, 1990).
Synthesis of Amino Acid Derivatives : (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid, a derivative, has been synthesized for potential applications in organic chemistry and biochemistry (Linder, Steurer, & Podlech, 2003).
Intermediate in Synthesis of Bulgecinine : An efficient synthesis method for Z-2-tert-butoxycarbonylamino-6-hydroxyhex-4-enoic acid, a key intermediate in the synthesis of bulgecinine, has been developed (Holt et al., 2002).
Synthesis of 4H-1,2,4-Triazoles : The synthesis of 4-tertutoxycarbonylamino-3,5-dialkyl-4H-1,2,4-triazoles from ester tert-butoxycarbonylhydrazones has been explored, highlighting the compound's potential in the production of triazoles (Lkizler, Demirbas, & Lkizler, 1996).
Synthesis of Protected Diamines : The preparation of Nα-tert-butoxycarbonyl α,ω-alkanediamine hydrochlorides from amino alcohols, using di-tert-butyl dicarbonate, has been demonstrated. This synthesis route is important for the creation of protected diamines (Mattingly, 1990).
Phenylalanine Derivative Synthesis : A stereocontrolled synthesis method for hydroxyethylene dipeptide isosteres, such as 2 R -benzyl-5 S - tert -butoxycarbonylamino-4 R -( tert -butyldimethylsilanyloxy)-6-phenyl-hexanoic acid, has been developed, showcasing its relevance in peptide research (Nadin et al., 2001).
Sitagliptin Intermediate Synthesis : Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of sitagliptin, was synthesized from L-aspartic acid. This process illustrates the compound's application in pharmaceutical synthesis (Zhang Xingxian, 2012).
Agricultural Applications : The preparation and structural confirmation of 4-substituted anilides of 2,6- and 5,6- dichloronicotinic acid for potential use as herbicidal, pesticidal, or fungicidal agents has been investigated (Setliff & Soman, 1992).
properties
IUPAC Name |
2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O4/c1-11(2,3)19-10(18)14-5-4-6(12)15-8(13)7(5)9(16)17/h4H,1-3H3,(H,16,17)(H,14,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEWORYBDTZLFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC(=C1C(=O)O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((tert-Butoxycarbonyl)amino)-2,6-dichloronicotinic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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